2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2155852-10-9 . It has a molecular weight of 248.73 . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These methods include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2S.ClH/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,12,13);1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of piperidine and thiazole derivatives, exploring their antimicrobial activities. For instance, Patel et al. (2011) synthesized pyridine derivatives with variable antimicrobial activity against bacteria and fungi, demonstrating the potential of such compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011). Similarly, Khalil et al. (2017) prepared novel pyrazole and thiazole derivatives using chloroacetonitrile and piperidine, some of which showed promising antiviral and fungicidal activities (Khalil, Elsayed, Mohamed, & Raafat, 2017).
Structural and Conformational Studies
The crystal and molecular structure of 4-carboxypiperidinium chloride (a compound closely related to the query compound) was characterized by Szafran et al. (2007), providing insight into the conformation of the piperidine ring and its interactions within the crystal structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Anticancer and Anti-arrhythmic Activities
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This study highlighted several compounds with strong anticancer potential, emphasizing the importance of piperidine derivatives in developing new cancer therapies (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018). Additionally, Abdel‐Aziz et al. (2009) investigated the anti-arrhythmic activity of some piperidine-based thiazole, thiadiazole, and thiazolo[2,3-c]-1,2,4-triazole derivatives, finding significant activity in some of the synthesized compounds (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Safety and Hazards
Future Directions
While specific future directions for “2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride” were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMNLJDHMZBWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.